Cas no 75288-96-9 (Kukoamine A)

Kukoamine A structure
Productnaam:Kukoamine A
CAS-nummer:75288-96-9
MF:C28H42N4O6
MW:530.656287670136
MDL:MFCD29904538
CID:573863
PubChem ID:5318865
Kukoamine A Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanamide,N,N'-[1,4-butanediylbis(imino-3,1-propanediyl)]bis[3,4-dihydroxy-
- Kukoamine A
- N1,N12-bis(dihydrocaffeoyl)spermine
- .N1,N14-bis(dihydrocaffeoyl)spermine
- bis-dihydrocaffeoylspermine
- N1,N2-bis(dihydrocaffeoyl)spermine
- 1,14-Bis(dihydrocaffeoyl)spermine
- BDBM50240622
- C17615
- 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
- 3-(3,4-Dihydroxy-phenyl)-N-[3-(4-{3-[3-(3,4-dihydroxy-phenyl)-propionylamino]-propylamino}-butylamino)-propyl]-propionamide
- 3-(3,4-dihydroxyphenyl)-N-(3
- Q27155166
- DTXSID401318256
- Benzenepropanamide, N,N'-[1,4-butanediylbis(imino-3,1-propanediyl)]bis[3,4-dihydroxy-
- 9YM64FBW2R
- AC-34134
- 75288-96-9
- FT-0686649
- CS-0022594
- SCHEMBL16547596
- N,N'-[1,4-butanediylbis(imino-3,1-propanediyl)]bis[3,4-dihydroxybenzenepropanamide]
- ZINC-13513540
- 3-(3,4-Bis(oxidanyl)phenyl)-N-(3-(4-(3-(3-(3,4-bis(oxidanyl)phenyl)propanoylamino)propylamino)butylamino)propyl)propanamide
- HY-N2392
- 1ST158321
- AKOS032945995
- CHEBI:81220
- MFCD29904538
- MS-29818
- CHEMBL79129
- N1,N12-Bis(dihydrocaffeoyl) spermine
- kukoamines
- DA-54700
-
- MDL: MFCD29904538
- Inchi: 1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
- InChI-sleutel: IOLDDENZPBFBHV-UHFFFAOYSA-N
- LACHT: O=C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])N([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O
Berekende eigenschappen
- Exacte massa: 530.310435g/mol
- Oppervlakte lading: 0
- XLogP3: 1.8
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 8
- Aantal draaibare bindingen: 19
- Monoisotopische massa: 530.310435g/mol
- Monoisotopische massa: 530.310435g/mol
- Topologisch pooloppervlak: 163Ų
- Zware atoomtelling: 38
- Complexiteit: 601
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Moleculair gewicht: 530.7
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.213±0.06 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 872.1±65.0 °C at 760 mmHg
- Vlampunt: 481.2±34.3 °C
- Oplosbaarheid: Slightly soluble (5.8 g/l) (25 º C),
- PSA: 163.18000
- LogboekP: 3.61000
- Dampfdruk: 0.0±0.3 mmHg at 25°C
Kukoamine A Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Opslagvoorwaarde:Please store the product under the recommended condition sin the description
Kukoamine A Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1016-50 mg |
Kukoamine A |
75288-96-9 | 50mg |
¥16524.00 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0833-100mg |
Kukoamine A |
75288-96-9 | 98% | 100mg |
$650 | 2023-09-19 | |
S e l l e c k ZHONG GUO | E2240-1mg |
Kukoamine A |
75288-96-9 | 1mg |
¥5651.51 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0833-5mg |
Kukoamine A |
75288-96-9 | 98% | 5mg |
$135 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1016-25 mg |
Kukoamine A |
75288-96-9 | 25mg |
¥11138.00 | 2022-04-26 | ||
S e l l e c k ZHONG GUO | E2240-5mg |
Kukoamine A |
75288-96-9 | 5mg |
¥16954.16 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72274-10mg |
Kukoamine A |
75288-96-9 | 98% | 10mg |
¥2116.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72274-1mg |
Kukoamine A |
75288-96-9 | 98% | 1mg |
¥377.00 | 2022-04-26 | |
TargetMol Chemicals | TN1016-1 mg |
Kukoamine A |
75288-96-9 | 97.45% | 1mg |
¥ 1,335 | 2023-07-11 | |
TargetMol Chemicals | TN1016-50 mg |
Kukoamine A |
75288-96-9 | 97.45% | 50mg |
¥ 16,524 | 2023-07-11 |
Kukoamine A Gerelateerde literatuur
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Roberto G. S. Berlinck,Camila M. Crnkovic,Juliana R. Gubiani,Darlon I. Bernardi,Laura P. Ióca,Jairo I. Quintana-Bulla Nat. Prod. Rep. 2022 39 596
-
2. Regiocontrolled synthesis of the macrocyclic polyamine alkaloid (±)-lunarine, a time-dependent inhibitor of trypanothione reductaseChris J. Hamilton,Alan H. Fairlamb,Ian M. Eggleston alkaloid (±)-lunarine a time-dependent inhibitor of trypanothione reductase. Chris J. Hamilton Alan H. Fairlamb Ian M. Eggleston J. Chem. Soc. Perkin Trans. 1 2002 1115
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J. R. Lewis Nat. Prod. Rep. 1988 5 351
-
Zhonglian Yu,Mengqin Xia,Jiping Lan,Li Yang,Zhengtao Wang,Rui Wang,Hongxun Tao,Yanhong Shi Food Funct. 2023 14 2998
-
5. Macrocyclic polyamine lactam synthesis by diphenyl ether closure of 23-, 24- and 28-membered ringsSimon Carrington,Ian S. Blagbrough,Alan H. Fairlamb Chem. Commun. 1998 2335
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:75288-96-9)Kukoamine A

Zuiverheid:99%/99%/99%/99%/99%
Hoeveelheid:5mg/10mg/50mg/1ml/20mg
Prijs ($):443.0/643.0/1103.0/523.0/711.0